

Application of 1-allyltetrahydro-4(1H)-pyridinone in Fragment-Based Drug Design

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Compound of Interest

Compound Name: 1-allyltetrahydro-4(1H)-pyridinone

Cat. No.: B1280433

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Application Notes

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery. This approach identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These initial hits serve as starting points for the development of more potent and selective drug candidates through iterative chemical modifications. The small size and low complexity of fragments allow for a more thorough exploration of the chemical space of a protein's binding site compared to traditional high-throughput screening of large, complex molecules.^[1]

The compound **1-allyltetrahydro-4(1H)-pyridinone** represents a valuable scaffold for FBDD, particularly in the discovery of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.^[2] The piperidinone core is a common motif in many biologically active compounds and approved drugs, offering a three-dimensional structure that can effectively probe the often-complex topology of kinase active sites.^[3]

Key Attributes of **1-allyltetrahydro-4(1H)-pyridinone** as a Fragment:

- **3D-Rich Scaffold:** The saturated piperidinone ring provides a non-flat, three-dimensional geometry, which can lead to more specific and higher-quality interactions with the target protein compared to predominantly flat aromatic fragments.^{[4][5]}

- Hydrogen Bonding Capabilities: The ketone group acts as a hydrogen bond acceptor, while the tertiary amine can influence the local electronic environment and solubility.
- Defined Exit Vector: The N-allyl group serves as a well-defined vector for chemical elaboration. This allows for "fragment growing," a key strategy in FBDD where the initial fragment is extended to engage with nearby pockets in the protein binding site to increase affinity and selectivity.[6][7]
- Favorable Physicochemical Properties: With a molecular weight of 139.19 g/mol, **1-allyltetrahydro-4(1H)-pyridinone** adheres to the "Rule of Three," a common guideline for fragment library composition (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[8]

Hypothetical Screening Campaign against a Target Kinase (e.g., p38 α MAPK):

While specific published data for the application of **1-allyltetrahydro-4(1H)-pyridinone** in an FBDD campaign is not available, we can outline a representative workflow. In a hypothetical screen against a protein kinase, this fragment could be identified as a binder to the ATP-binding site. The piperidinone core might form key interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. The N-allyl group would then project out towards the solvent-exposed region, providing a clear path for chemical synthesis to improve potency.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for an initial fragment screening and subsequent optimization of **1-allyltetrahydro-4(1H)-pyridinone** against a target kinase.

Compound ID	Structure	Method	Kd (μM)	Ligand Efficiency (LE)
Fragment 1	1-allyltetrahydro-4(1H)-pyridinone	SPR	850	0.35
Fragment 1	1-allyltetrahydro-4(1H)-pyridinone	NMR	900	0.34
Analog 1.1	(Structure with modification on allyl group)	SPR	250	0.38
Analog 1.2	(Structure with modification on piperidinone ring)	SPR	600	0.36
Linked Frag.	(Structure of Fragment 1 linked to another fragment)	ITC	50	0.42

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a ligand-observed NMR experiment to detect the binding of fragments to a target protein.

Materials:

- Target Protein (e.g., p38 α MAPK, >95% purity)
- Fragment Library (containing **1-allyltetrahydro-4(1H)-pyridinone**)
- NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

- NMR Spectrometer (\geq 600 MHz) with a cryoprobe
- NMR tubes

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the target protein at 20-50 μ M in NMR buffer.
 - Prepare stock solutions of individual fragments or fragment mixtures at 10-20 mM in a compatible solvent (e.g., d6-DMSO).
 - For the screening experiment, prepare NMR samples containing the target protein at a final concentration of 10-25 μ M and each fragment at 100-500 μ M. Prepare a corresponding set of reference samples containing only the fragments at the same concentration.
- NMR Data Acquisition:
 - Acquire 1D 1 H NMR spectra for all fragment-only and protein-fragment mixture samples.
 - Commonly used ligand-observed experiments include Saturation Transfer Difference (STD) and Water-LOGSY.^[8]
 - For STD, irradiate the protein resonances and observe the transfer of saturation to the binding fragments.
 - For Water-LOGSY, observe the transfer of magnetization from bulk water to the protein and then to the binding fragments.
- Data Analysis:
 - Process the NMR spectra using appropriate software.
 - For STD experiments, subtract the off-resonance spectrum from the on-resonance spectrum to obtain the difference spectrum. Signals present in the difference spectrum correspond to protons of the binding fragment.

- For Water-LOGSY, compare the sign of the fragment signals in the presence and absence of the protein. A change in sign indicates binding.
- Fragments showing reproducible and significant signal changes are considered primary hits.

X-ray Crystallography for Fragment Hit Validation and Structural Elucidation

This protocol outlines the general steps for determining the crystal structure of a protein-fragment complex.

Materials:

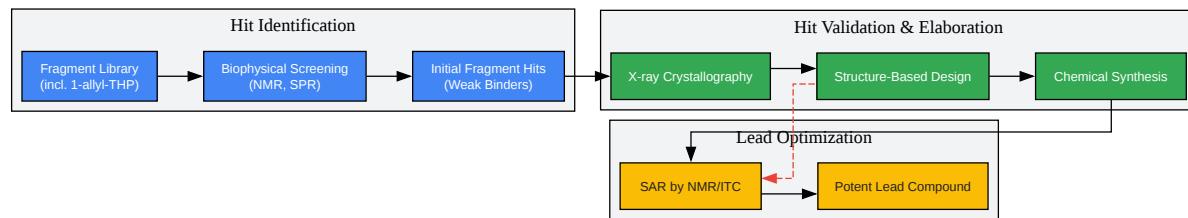
- Crystals of the target protein
- Fragment hit solution (**1-allyltetrahydro-4(1H)-pyridinone** at high concentration, e.g., 10-50 mM)
- Cryoprotectant solution
- Crystal mounting loops
- Synchrotron X-ray source

Procedure:

- Crystal Soaking:
 - Transfer a protein crystal from its mother liquor to a drop containing the fragment solution.
 - The concentration of the fragment should be significantly higher than its Kd to ensure sufficient occupancy in the crystal.[9]
 - Soaking times can vary from minutes to hours, depending on the crystal packing and fragment properties.
- Cryo-cooling:

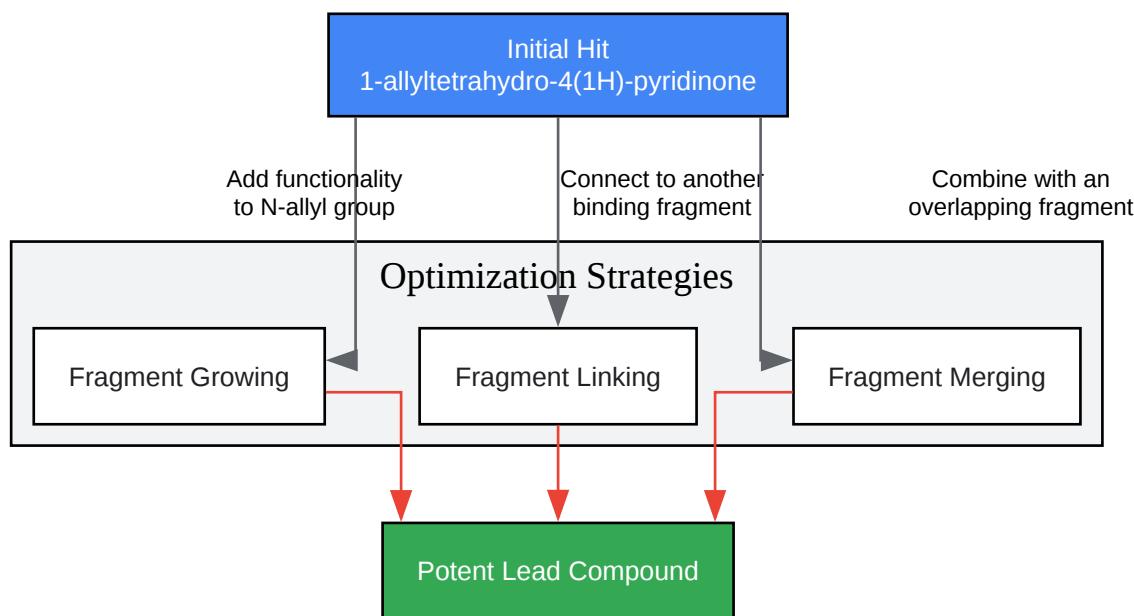
- Briefly transfer the soaked crystal to a cryoprotectant solution to prevent ice formation during freezing.
- Mount the crystal in a loop and flash-cool it in liquid nitrogen.
- Data Collection:
 - Mount the frozen crystal on the goniometer of a synchrotron beamline.
 - Collect a complete X-ray diffraction dataset.
- Structure Determination and Refinement:
 - Process the diffraction data to obtain electron density maps.
 - Solve the structure using molecular replacement with a known structure of the apo-protein.
 - Build the fragment into the difference electron density map.
 - Refine the protein-fragment complex structure to obtain the final model with good statistics.
- Analysis:
 - Analyze the binding mode of the fragment, identifying key interactions with the protein.
 - Identify vectors on the fragment that are suitable for chemical elaboration based on their orientation within the binding pocket.

Visualizations



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Caption: Workflow for Fragment-Based Drug Design.



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Caption: Strategies for Fragment Hit Optimization.

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